2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde
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Description
2,5-Dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde (DTPC) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 201.29 g/mol and a melting point of 73-76°C. DTPC is a versatile compound that has been used in a variety of synthetic reactions, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Complex Molecules
The compound and its derivatives play a crucial role in the synthesis of macrocyclic antibiotics and other biologically active molecules. For instance, a method was applied for the total synthesis of an antibiotic, demonstrating the compound's utility in constructing complex molecular skeletons (Okumura et al., 1998). This showcases the potential of the compound in facilitating the synthesis of therapeutically relevant substances.
Heterocyclic Compound Synthesis
Research demonstrates the compound's versatility in generating a variety of heterocyclic structures. For example, its involvement in cycloadditions to form pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, which act as thiocarbonyl ylides in reactions with electron-deficient alkenes, underscores its utility in organic synthesis (Sutcliffe et al., 2000).
Computational Studies
Computational and spectroscopic studies on derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlight the compound's contribution to understanding molecular interactions and bonding. These studies provide insight into the electronic structure and reactivity of pyrrole derivatives, facilitating the development of new materials with tailored properties (Singh et al., 2014).
Synthesis of Thioaldehydes
The compound is instrumental in synthesizing stable heterocyclic thioaldehydes, offering pathways to novel chemical entities. Such advancements are significant for exploring new reactions and developing synthesis methodologies (Mackie et al., 1973).
Multicomponent Reactions
It serves as a key component in multicomponent reactions, leading to the synthesis of pyridine-pyrimidines and their derivatives. This demonstrates its role in enhancing synthetic efficiency and enabling the rapid assembly of complex heterocyclic frameworks (Rahmani et al., 2018).
properties
IUPAC Name |
2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-5-9(6-13)8(2)12(7)10-11-3-4-14-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXCXKWGLDXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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